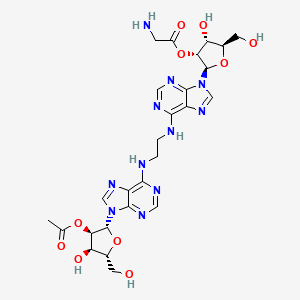
Quadricyclane
Übersicht
Beschreibung
Quadricyclane is a highly strained tetracyclic hydrocarbon . Despite its strain energy of 78.7 kcal/mol, it is stable at low temperatures .
Synthesis Analysis
Quadricyclane is synthesized by the sensitized ultraviolet irradiation of norbornadiene in solution . The synthesis of Quadricyclane with Metal- and Ketone-Based Molecular Catalysts has also been reported .
Molecular Structure Analysis
Quadricyclane is a multi-cyclic hydrocarbon with the formula CH2(CH)6 . It contains two three-membered rings, one four-membered ring, and two five-membered ring structures, all of which combine to form a strained and caged hydrocarbon with a high density of 0.982 g/cm3 .
Chemical Reactions Analysis
Quadricyclane readily reacts with acetic acid to give a mixture of nortricyclyl acetate and exo-norbornyl acetate . It also reacts with many dienophiles to form 1:1 adducts .
Physical And Chemical Properties Analysis
Quadricyclane has a density of 0.982 g/cm3 . It has been studied for its viscosity, thermal conductivity, heat capacity, flash point, purity, 90-day aging, high temperature decomposition, impact sensitivity, friction sensitivity, and detonation sensitivity .
Wissenschaftliche Forschungsanwendungen
Molecular Solar Thermal (MOST) Energy Storage
Quadricyclane (QC) is a key component in the development of MOST systems. These systems are designed to store solar energy chemically and release it on demand. QC, when paired with norbornadiene (NBD), acts as an energy-rich valence isomer that can store energy intrinsically as molecular strain. This stored energy can be released through a cycloreversion reaction triggered thermally, catalytically, or electrochemically .
Surface Science Investigations
Surface science plays a crucial role in assessing the feasibility of QC for large-scale applications. Fundamental studies under ultra-high vacuum conditions and in liquid phase provide insights into adsorption geometries, thermal stability limits, and reaction pathways. These investigations are essential for understanding the interaction between QC and catalytically active surfaces .
Photoswitches with Solar Spectrum Match
QC is used in the design of photoswitches that have an enhanced match with the solar spectrum. These photoswitches are crucial for the efficient utilization of solar energy. The introduction of specific substituents can optimize the absorption profile and thermal conversion efficiency of these molecular systems .
Propellant Additive or Fuel
Due to its high energy content, QC has potential applications as a propellant additive or fuel. However, its use is limited by its thermal decomposition at temperatures below 400°C, which is lower than the operating temperatures of many propulsion systems .
Long-term Energy Storage
QC has been identified as a component in liquid storage systems capable of storing solar energy for extended periods. Research suggests that these systems can retain solar energy for up to 18 years, making QC a promising candidate for long-term energy storage solutions .
Functional Group Reactivity in Cycloaddition
QC’s reactivity towards cycloaddition with cyclopentadiene is of interest in the synthesis of acetylene precursors. These precursors bear functional groups that are significant for various chemical reactions and applications .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tetracyclo[3.2.0.02,7.04,6]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-2-4-5(2)7-3(1)6(4)7/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZUEIPKRRSMGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C2C4C1C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182121 | |
| Record name | Quadricyclane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quadricyclane | |
CAS RN |
278-06-8 | |
| Record name | Tetracyclo[3.2.0.02,7.04,6]heptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=278-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quadricyclane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000278068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quadricyclane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetracyclo[2.2.1.02,6.03,5]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUADRICYCLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E0K9BG24C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of quadricyclane?
A1: Quadricyclane has the molecular formula C7H8 and a molecular weight of 92.14 g/mol. [, , ]
Q2: Is there spectroscopic data available for quadricyclane?
A2: Yes, several studies have investigated the spectroscopic properties of quadricyclane. For instance, researchers have used techniques like NMR spectroscopy, IR spectroscopy, UV-visible spectroscopy, and photoelectron spectroscopy to characterize quadricyclane and its derivatives. [, , , , , , ]
Q3: What makes quadricyclane unique structurally?
A3: Quadricyclane possesses a highly strained, cage-like structure composed of four fused cyclopropane rings. This inherent strain contributes to its high energy content and unique reactivity. [, , , ]
Q4: What is the most well-known reaction of quadricyclane?
A4: Quadricyclane readily undergoes a thermal rearrangement to its more stable valence isomer, norbornadiene. This reaction is highly exothermic, making the quadricyclane-norbornadiene system attractive for solar energy storage applications. [, , , , , , , ]
Q5: How does the rate of quadricyclane-norbornadiene isomerization vary?
A5: The rate of isomerization is highly dependent on several factors, including temperature, solvent, and the presence of catalysts. Various transition metal complexes, acids, and even surfaces like alumina have been shown to catalyze this reaction. [, , , , , ]
Q6: Can you elaborate on the catalytic mechanisms involved in the quadricyclane-norbornadiene isomerization?
A6: Different catalysts operate through distinct mechanisms. Some, like certain rhodium complexes, proceed via a chelotropic mechanism involving coordination of the metal center to the strained cyclopropane bonds of quadricyclane. Others, such as certain copper and tin compounds, have been proposed to function through electron-transfer catalysis. [, ]
Q7: What are some other notable reactions of quadricyclane?
A7: Beyond isomerization to norbornadiene, quadricyclane readily participates in cycloaddition reactions with various dienophiles, exhibiting bis-homo-diene character. It can also undergo hydration in aqueous environments, yielding a mixture of alcohols. [, , , ]
Q8: What are the potential applications of quadricyclane beyond energy storage?
A8: The unique reactivity of quadricyclane makes it intriguing for various applications beyond energy storage. Researchers have explored its use in drug design, leveraging its ability to release heat upon isomerization to norbornadiene. It has also been investigated for its potential in molecular switches and sensors. [, , ]
Q9: How has computational chemistry been employed to study quadricyclane?
A9: Computational methods, including density functional theory (DFT) and ab initio calculations, have been instrumental in understanding the electronic structure, reactivity, and reaction mechanisms associated with quadricyclane and its derivatives. For example, researchers have used these techniques to investigate the energetics of the quadricyclane-norbornadiene isomerization, the nature of intermediates involved, and the influence of substituents. [, , , , ]
Q10: Have any quantitative structure-activity relationship (QSAR) models been developed for quadricyclane derivatives?
A10: While QSAR models specifically for quadricyclane are less common, computational studies have systematically investigated the impact of substituents on properties like absorption spectra, energy storage capacity, and thermal back-conversion barriers. These studies provide valuable insights for designing quadricyclane derivatives with tailored properties. []
Q11: Are there any specific regulations or guidelines for handling quadricyclane?
A13: Given its flammable nature and potential toxicity, quadricyclane should be handled with caution. Specific safety data sheets (SDS) should be consulted for safe handling and disposal procedures. As a relatively new compound for potential large-scale applications, specific regulations are still under development. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



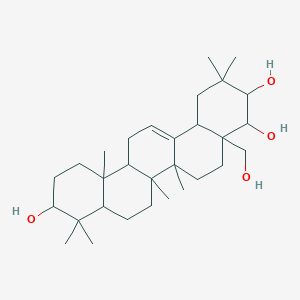


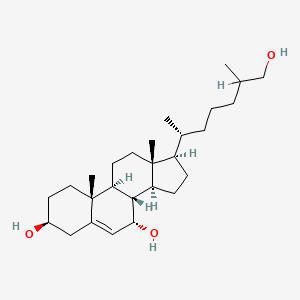


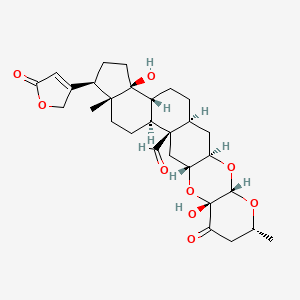
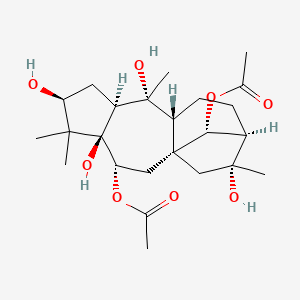
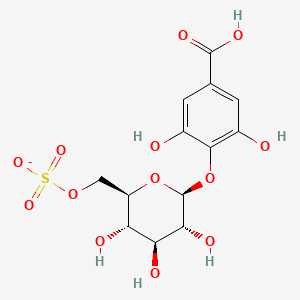
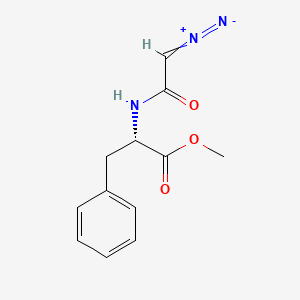
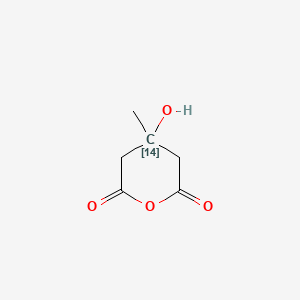

![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-3-[5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1213369.png)
